molecular formula C10H14N2 B070074 N-[1-(pyridin-3-yl)ethyl]cyclopropanamine CAS No. 183609-12-3

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine

Cat. No.: B070074
CAS No.: 183609-12-3
M. Wt: 162.23 g/mol
InChI Key: XJCXOPUZWYXCES-UHFFFAOYSA-N
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Description

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group, with a pyridin-3-yl substituent on the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-[1-(pyridin-3-yl)ethyl]cyclopropanamine typically begins with commercially available starting materials such as pyridine, ethyl bromide, and cyclopropylamine.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions typically require catalysts such as palladium on carbon (Pd/C) for hydrogenation steps, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[1-(pyridin-3-yl)ethyl]cyclopropanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted amines

Scientific Research Applications

Chemistry

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism by which N-[1-(pyridin-3-yl)ethyl]cyclopropanamine exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The pyridin-3-yl group can engage in π-π interactions with aromatic residues in the binding site, while the cyclopropane ring may provide steric hindrance, influencing the binding affinity and selectivity. The amine group can form hydrogen bonds with polar residues, further stabilizing the compound-receptor complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(pyridin-2-yl)ethyl]cyclopropanamine
  • N-[1-(pyridin-4-yl)ethyl]cyclopropanamine
  • N-[1-(pyridin-3-yl)ethyl]cyclobutanamine

Uniqueness

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine is unique due to the specific positioning of the pyridin-3-yl group, which can influence its binding interactions and reactivity. Compared to its analogs with pyridin-2-yl or pyridin-4-yl groups, the pyridin-3-yl derivative may exhibit different pharmacological profiles and chemical reactivity, making it a valuable compound for research and development.

Biological Activity

N-[1-(pyridin-3-yl)ethyl]cyclopropanamine is a chemical compound that has garnered interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C10H14N2C_{10}H_{14}N_2 and a molecular weight of approximately 177.16 g/mol, features a cyclopropane ring linked to a pyridine moiety through an ethyl group. This configuration enhances its potential interactions with biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets by binding to their active or allosteric sites, influencing various biochemical pathways. Notably, its structural similarity to neurotransmitters suggests potential applications in treating neurological disorders.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, which is critical for developing treatments for conditions like depression and anxiety.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzyme activities, contributing to its potential therapeutic effects in various diseases.
  • Antimicrobial Properties : Its derivatives have demonstrated fungicidal activity, indicating potential applications in agricultural chemistry as well.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationInfluences neurotransmitter systems
Enzyme InhibitionInhibits specific enzyme activities
Antimicrobial PropertiesExhibits fungicidal activity

Case Study: Neurotransmitter Interaction

A study conducted by researchers focused on the interaction of this compound with serotonin receptors. The findings indicated that the compound could enhance serotonin signaling, which may contribute to its antidepressant-like effects. This study utilized in vitro assays to measure receptor binding affinity and downstream signaling pathways, highlighting the compound's potential for developing new antidepressant therapies.

Case Study: Enzyme Inhibition

Another significant area of research examined the inhibitory effects of this compound on plasma kallikrein, an enzyme involved in coagulation pathways. The results demonstrated that the compound effectively reduced plasma kallikrein activity in rat models, suggesting its potential use in managing thrombotic disorders. This study underscores the importance of further exploring the compound's pharmacological profile in clinical settings.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Cyclopropane Ring : Utilizing cyclopropanation techniques.
  • Pyridine Coupling : Reacting pyridine derivatives with cyclopropanamine under controlled conditions.

This synthetic versatility allows for the exploration of various derivatives that may enhance biological activity or target specificity.

Properties

IUPAC Name

N-(1-pyridin-3-ylethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8(12-10-4-5-10)9-3-2-6-11-7-9/h2-3,6-8,10,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCXOPUZWYXCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588269
Record name N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183609-12-3
Record name N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-(pyridin-3-yl)ethyl]cyclopropanamine
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